An In-depth Technical Guide to 4-Chloro-6-(3-phenylpropyl)pyrimidine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-Chloro-6-(3-phenylpropyl)pyrimidine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine, a substituted pyrimidine with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential utility. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and application of novel pyrimidine-based scaffolds.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif and a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The introduction of diverse substituents onto the pyrimidine core allows for the precise modulation of a molecule's physicochemical properties and its affinity for biological targets.[1] Halogenated pyrimidines, in particular, serve as versatile precursors for the synthesis of more complex derivatives through various cross-coupling and nucleophilic substitution reactions.[2]
Structural Analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine
The chemical structure of 4-Chloro-6-(3-phenylpropyl)pyrimidine integrates three key pharmacophoric elements: the pyrimidine core, a reactive chloro substituent, and a flexible phenylpropyl side chain.
-
Pyrimidine Core: This nitrogen-containing heterocycle provides a rigid scaffold that can be strategically functionalized. The nitrogen atoms can act as hydrogen bond acceptors, influencing the molecule's interaction with biological macromolecules.
-
4-Chloro Substituent: The chlorine atom at the 4-position significantly influences the reactivity of the pyrimidine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, providing a key handle for introducing a wide range of functional groups.[3][4] The electron-withdrawing nature of the chlorine atom also modulates the overall electronic profile of the molecule.
-
6-(3-phenylpropyl) Side Chain: This non-polar, flexible side chain enhances the lipophilicity of the molecule, which can be crucial for its pharmacokinetic properties, such as membrane permeability. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets.
Caption: Key structural features of 4-Chloro-6-(3-phenylpropyl)pyrimidine.
Proposed Synthesis and Methodologies
Retrosynthetic Analysis
A logical retrosynthetic disconnection would break the C-C bond between the pyrimidine ring and the phenylpropyl side chain, leading to 4,6-dichloropyrimidine and a (3-phenylpropyl) organometallic species.
Caption: Retrosynthetic analysis of 4-Chloro-6-(3-phenylpropyl)pyrimidine.
Proposed Synthetic Protocol: Kumada-Corriu or Negishi Cross-Coupling
A robust method for the synthesis would be a Kumada-Corriu or Negishi cross-coupling reaction. These reactions are known for their efficiency in forming C(sp2)-C(sp3) bonds.
Reaction Scheme:
4,6-Dichloropyrimidine + (3-phenylpropyl)MgBr ---[Pd(dppf)Cl2 or Ni(dppf)Cl2]--> 4-Chloro-6-(3-phenylpropyl)pyrimidine
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-phenylpropyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the formation of the Grignard reagent, (3-phenylpropyl)magnesium bromide. The reaction is typically complete within 1-2 hours.
-
-
Cross-Coupling Reaction:
-
In a separate Schlenk flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent)[5] and a palladium or nickel catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (Ni(dppf)Cl2) (0.02-0.05 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of 4,6-dichloropyrimidine and catalyst via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Chloro-6-(3-phenylpropyl)pyrimidine.
-
Physicochemical and Spectroscopic Characterization (Predicted)
As direct experimental data is unavailable, the following properties are predicted based on the analysis of similar compounds found in the literature.[6] These predictions are valuable for guiding experimental design and analysis.
| Property | Predicted Value |
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 80-100 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, EtOAc); Insoluble in water. |
| logP (predicted) | 3.5 - 4.5 |
Predicted Spectroscopic Data:
-
1H NMR (400 MHz, CDCl3):
-
δ 8.80 (s, 1H, pyrimidine H-2)
-
δ 7.35-7.15 (m, 5H, Ar-H)
-
δ 7.10 (s, 1H, pyrimidine H-5)
-
δ 2.95 (t, J = 7.6 Hz, 2H, -CH2-Ar)
-
δ 2.75 (t, J = 7.6 Hz, 2H, pyrimidine-CH2-)
-
δ 2.10 (quint, J = 7.6 Hz, 2H, -CH2-CH2-CH2-)
-
-
13C NMR (101 MHz, CDCl3):
-
δ 168.0 (C-6)
-
δ 162.0 (C-4)
-
δ 158.5 (C-2)
-
δ 141.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 128.4 (Ar-CH)
-
δ 126.2 (Ar-CH)
-
δ 118.0 (C-5)
-
δ 37.5 (pyrimidine-CH2-)
-
δ 35.0 (-CH2-Ar)
-
δ 30.5 (-CH2-CH2-CH2-)
-
-
Mass Spectrometry (EI):
-
m/z (%): 232 (M+, 35Cl), 234 ((M+2)+, 37Cl, isotopic pattern for one chlorine atom)
-
Potential Applications in Drug Discovery
The 4-Chloro-6-(3-phenylpropyl)pyrimidine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Kinase Inhibitor Scaffolding
The pyrimidine core is a well-established scaffold for the design of kinase inhibitors.[1][3] The chloro substituent at the 4-position serves as a crucial synthetic handle to introduce various amine-containing fragments, which can be designed to interact with the hinge region of the kinase active site. The 3-phenylpropyl group can be directed towards the hydrophobic pocket of the enzyme, potentially enhancing binding affinity and selectivity.
Caption: Workflow for developing kinase inhibitors from the title compound.
Exploration of Other Therapeutic Areas
Given the broad biological activities of pyrimidine derivatives, this scaffold could also be explored for other therapeutic applications, including:
-
Antiviral Agents: Many antiviral drugs incorporate a pyrimidine core.[1]
-
Anticancer Agents: Beyond kinase inhibition, pyrimidine derivatives have shown efficacy against various cancer cell lines through diverse mechanisms.[1]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the 3-phenylpropyl side chain may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active compounds.
Reactivity and Further Functionalization
The primary site of reactivity on 4-Chloro-6-(3-phenylpropyl)pyrimidine is the C4-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution with a wide range of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines is a common strategy to introduce diversity and modulate biological activity.[7]
-
Alcohols and Phenols: Alkoxy or aryloxy groups can be introduced via reaction with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages can be formed by reaction with thiols.
Furthermore, the phenyl ring of the side chain can be functionalized through electrophilic aromatic substitution to introduce additional diversity and fine-tune the properties of the molecule.
Conclusion
4-Chloro-6-(3-phenylpropyl)pyrimidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not extensively documented, its synthesis is readily achievable through established cross-coupling methodologies. Its structural features, particularly the reactive chloro substituent and the lipophilic side chain, make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising compound in their drug discovery programs.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]
-
Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101–108. Available from: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
ResearchGate. Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. Available from: [Link]
-
PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(16), 4767. Available from: [Link]
- Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.
-
J-GLOBAL. 4-Chloro-3-phenyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
NIST. Pyrimidine, 4,6-dichloro-. Available from: [Link]
-
The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. (2021). Parasitology, 148(11), 1297–1306. Available from: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 23. Available from: [Link]
-
MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
